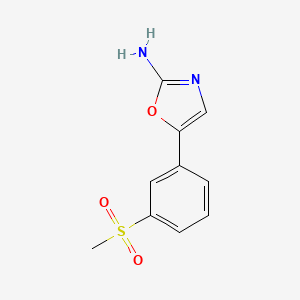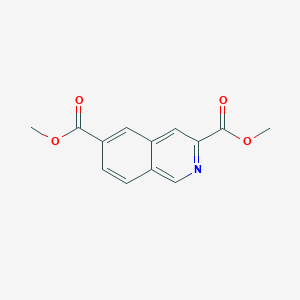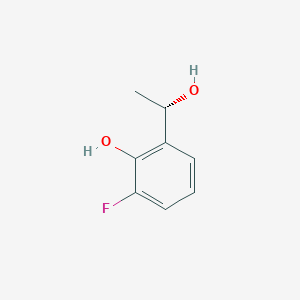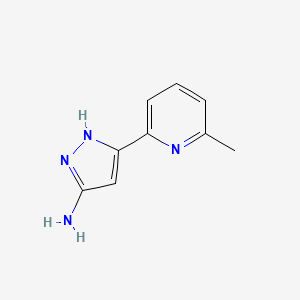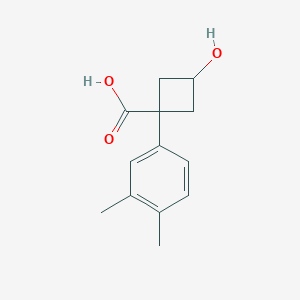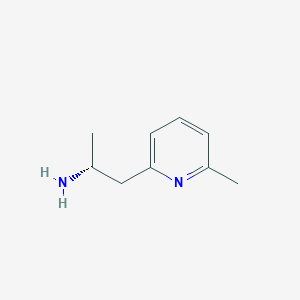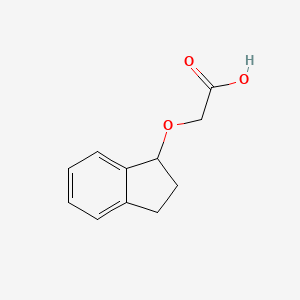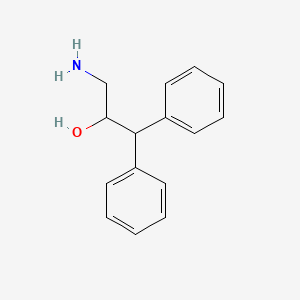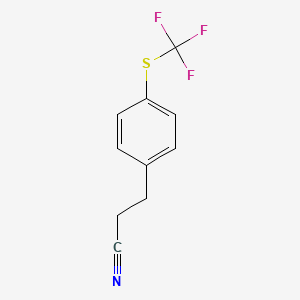
(4-(Trifluoromethylthio)phenyl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Trifluoromethylthio)phenyl)propanenitrile is an organic compound with the molecular formula C10H8F3NS and a molecular weight of 231.24 g/mol It is characterized by the presence of a trifluoromethylthio group attached to a phenyl ring, which is further connected to a propanenitrile group
Métodos De Preparación
The synthesis of (4-(Trifluoromethylthio)phenyl)propanenitrile typically involves the reaction of 4-(trifluoromethylthio)benzaldehyde with a suitable nitrile source under specific reaction conditions. One common method involves the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic addition of the nitrile group to the aldehyde . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
(4-(Trifluoromethylthio)phenyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the nitrile group to an amine.
Aplicaciones Científicas De Investigación
(4-(Trifluoromethylthio)phenyl)propanenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of (4-(Trifluoromethylthio)phenyl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to target proteins, modulating their activity and influencing various biochemical pathways .
Comparación Con Compuestos Similares
(4-(Trifluoromethylthio)phenyl)propanenitrile can be compared with other compounds containing trifluoromethyl or trifluoromethylthio groups, such as:
4-(Trifluoromethyl)phenol: This compound has a similar trifluoromethyl group but lacks the nitrile functionality, making it less versatile in certain chemical reactions.
4-(Trifluoromethylthio)phenylacetic acid:
The unique combination of the trifluoromethylthio and nitrile groups in this compound provides it with distinct chemical properties and a wide range of applications, setting it apart from similar compounds.
Propiedades
Fórmula molecular |
C10H8F3NS |
|---|---|
Peso molecular |
231.24 g/mol |
Nombre IUPAC |
3-[4-(trifluoromethylsulfanyl)phenyl]propanenitrile |
InChI |
InChI=1S/C10H8F3NS/c11-10(12,13)15-9-5-3-8(4-6-9)2-1-7-14/h3-6H,1-2H2 |
Clave InChI |
PQQCLFXQBNBBFT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCC#N)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


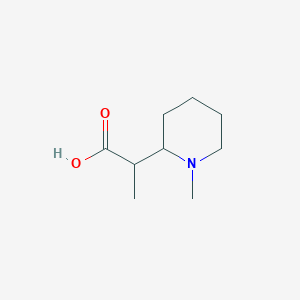
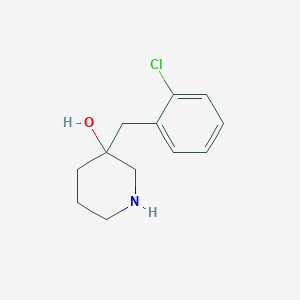
![2-({4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl}sulfanyl)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B13592043.png)
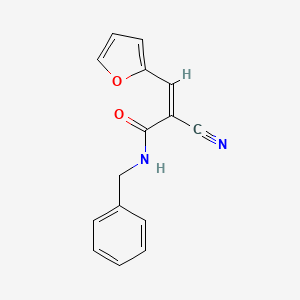
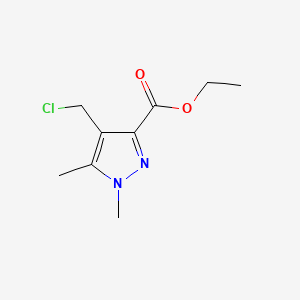
![2-[3-Chloro-5-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13592061.png)
